REACTION_CXSMILES
|
[N:1]([CH:4]([C:11]1[O:12][C:13]([CH3:16])=[CH:14][CH:15]=1)[CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[N+]=[N-].[H][H]>C(O)C.[Pd]>[CH3:16][C:13]1[O:12][C:11]([CH:4]([NH2:1])[CH:5]2[CH2:10][CH2:9][O:8][CH2:7][CH2:6]2)=[CH:15][CH:14]=1
|
Name
|
4-[azido-(5-methylfuran-2-yl)methyl]tetrahydropyran
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C1CCOCC1)C=1OC(=CC1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
470 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction medium was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)C(C1CCOCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.715 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |